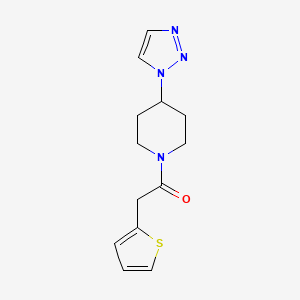

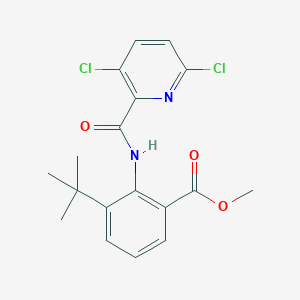

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

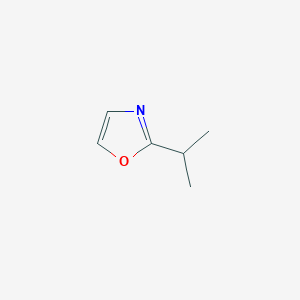

The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a thiophene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles . The piperidine ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring containing one nitrogen atom and five carbon atoms . The thiophene ring is a five-membered ring containing one sulfur atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the ketone functional group. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions . The piperidine ring can act as a base or nucleophile in reactions . The thiophene ring can undergo electrophilic aromatic substitution reactions . The ketone group is also reactive and can undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the ketone group could affect its polarity, solubility, and stability .Scientific Research Applications

Therapeutic Potential

Compounds containing the imidazole moiety, which is similar to the 1,2,3-triazole ring in the compound , have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

In one study, 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone, a compound structurally similar to the one , was synthesized and evaluated for its antimicrobial potential against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A compound with a structure similar to the one was found to induce apoptosis in BT-474 cells, a breast cancer cell line . This suggests potential anticancer applications for this class of compounds.

Electrochromic and Optical Devices

The compound’s electroactive framework could potentially be used in applications of electrochromic and optical devices . This is based on spectroelectrochemical studies of the redox active tris[4-(triazol-1-yl)phenyl]amine .

Antibacterial and Antifungal Activity

In the active site region of oxidoreductase 1XDQ protein, certain residues can play an important role in showing antibacterial activity . Similarly, in the same active region in 3QLS protein, certain residues play an important role in enhancing antifungal activity .

Future Directions

properties

IUPAC Name |

2-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-6-3-11(4-7-16)17-8-5-14-15-17/h1-2,5,8-9,11H,3-4,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFUEVJMFRRHAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410314.png)

![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)

![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)